Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Overview
Description
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H8Cl2N2O2 . It is used in various fields of research and industry due to its unique chemical properties. The compound is known for its role in the synthesis of more complex molecules and its applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate typically involves multiple steps. One common method includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate . This is followed by intramolecular cyclization, acid hydrolysis, and substitution with acryloyl chloride under catalytic conditions . Industrial production methods often leverage bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate undergoes various types of chemical reactions, including substitution reactions . Common reagents used in these reactions include arylamines and acryloyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of more complex pyrimidine derivatives .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for various industrial applications as well.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is similar to other pyrimidine derivatives, such as 2-amino-4,6-dichloropyrimidine . it is unique in its specific chemical structure and properties, which make it valuable for certain applications . Other similar compounds include 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid and 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione .
Properties
IUPAC Name |
ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJBJVHLJIVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494581 | |
Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63155-10-2 | |
Record name | Ethyl 4,6-dichloro-2-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63155-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (4,6-dichloropyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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